2-(2,4-Dichlorophenylsulfanyl)-propionic acid
Description
2-(2,4-Dichlorophenylsulfanyl)-propionic acid is an organic compound characterized by the presence of a propionic acid moiety attached to a 2,4-dichlorophenylsulfanyl group
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECKVRUWGDNORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenylsulfanyl)-propionic acid typically involves the reaction of 2,4-dichlorothiophenol with a suitable propionic acid derivative. One common method includes the use of 2,4-dichlorothiophenol and 2-bromopropionic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can improve reaction control and scalability, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorophenylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Introduction of various functional groups into the phenyl ring.
Scientific Research Applications
2-(2,4-Dichlorophenylsulfanyl)-propionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)-propionic acid: Lacks the sulfanyl group, which may affect its reactivity and applications.
2-(2,4-Dichlorophenylsulfanyl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
Uniqueness: 2-(2,4-Dichlorophenylsulfanyl)-propionic acid is unique due to the presence of both the 2,4-dichlorophenylsulfanyl group and the propionic acid moiety
Biological Activity
2-(2,4-Dichlorophenylsulfanyl)-propionic acid is a compound that has attracted attention in pharmaceutical research due to its potential biological activities. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in cancer treatment and inflammation modulation.
- Chemical Formula : C10H10Cl2OS
- Molecular Weight : 253.16 g/mol
- CAS Number : 119424-79-2
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways. Studies suggest that it may inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
-
Anti-inflammatory Effects :
- Inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
- Modulation of cytokine release (e.g., TNF-α, IL-6) in peripheral blood mononuclear cells (PBMC) cultures.
-
Anticancer Properties :
- Inhibition of farnesyltransferase, an enzyme linked to cancer cell growth.
- Potential application as a lead compound for developing more potent anticancer agents.
Enzyme Inhibition Studies
Research indicates that this compound effectively inhibits farnesyltransferase activity, leading to reduced proliferation rates in various cancer cell lines. The inhibition was significant compared to control groups, suggesting a viable pathway for therapeutic development against cancers such as breast and prostate cancer.
Cytokine Modulation
In a study examining the effects of the compound on cytokine release from PBMCs stimulated by lipopolysaccharides (LPS), it was found that the compound significantly reduced TNF-α and IL-6 levels while enhancing IL-10 production at higher concentrations (100 µg/mL). This indicates its potential as an immunomodulatory agent.
Case Study 1: Farnesyltransferase Inhibition
A study focusing on the effects of various sulfinamides, including this compound, demonstrated significant inhibition of farnesyltransferase activity. The results showed a direct correlation between enzyme inhibition and reduced cell proliferation rates in vitro.
Case Study 2: Cytokine Release in PBMC Cultures
In another investigation, derivatives of the compound were tested for their effects on cytokine release in PBMC cultures. The results indicated that these compounds exhibited low toxicity with viable cell counts ranging from 94.71% to 96.72%, comparable to controls. Notably, they modulated cytokine levels favorably, indicating their potential for treating inflammatory conditions.
Summary of Biological Activities
| Activity Type | Mechanism | Outcome |
|---|---|---|
| Anti-inflammatory | COX inhibition | Reduced inflammation markers |
| Anticancer | Farnesyltransferase inhibition | Decreased cancer cell proliferation |
| Cytokine modulation | Altered cytokine release | Enhanced IL-10 production |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
